N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide: is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . These compounds are known for their diverse biological activities and are often used as core structures in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions depend on the desired functional groups and the starting materials used.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development .
Medicine: In medicine, derivatives of imidazo[1,2-a]pyridines, including this compound, are explored for their therapeutic potential. They may be used to develop treatments for diseases such as Alzheimer’s, cancer, and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as organoelectronic materials and fluorescent materials. Its unique properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters . The compound may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives
Comparison: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine scaffold with a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-24-17-8-5-15(6-9-17)7-10-19(23)20-12-11-16-14-22-13-3-2-4-18(22)21-16/h2-6,8-9,13-14H,7,10-12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPYWKEGGPWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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